Hexane, 2-chloro-1,1-dimethoxy- Hexane, 2-chloro-1,1-dimethoxy-
Brand Name: Vulcanchem
CAS No.: 142836-42-8
VCID: VC16836052
InChI: InChI=1S/C8H17ClO2/c1-4-5-6-7(9)8(10-2)11-3/h7-8H,4-6H2,1-3H3
SMILES:
Molecular Formula: C8H17ClO2
Molecular Weight: 180.67 g/mol

Hexane, 2-chloro-1,1-dimethoxy-

CAS No.: 142836-42-8

Cat. No.: VC16836052

Molecular Formula: C8H17ClO2

Molecular Weight: 180.67 g/mol

* For research use only. Not for human or veterinary use.

Hexane, 2-chloro-1,1-dimethoxy- - 142836-42-8

Specification

CAS No. 142836-42-8
Molecular Formula C8H17ClO2
Molecular Weight 180.67 g/mol
IUPAC Name 2-chloro-1,1-dimethoxyhexane
Standard InChI InChI=1S/C8H17ClO2/c1-4-5-6-7(9)8(10-2)11-3/h7-8H,4-6H2,1-3H3
Standard InChI Key MRLGNIVYJBFBSV-UHFFFAOYSA-N
Canonical SMILES CCCCC(C(OC)OC)Cl

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

Hexane, 2-chloro-1,1-dimethoxy- consists of a six-carbon alkane backbone with two methoxy (-OCH₃) groups at the first carbon and a chlorine atom at the second carbon. Its molecular formula is C₈H₁₇ClO₂, with a molecular weight of 192.67 g/mol (calculated from atomic masses). The presence of two electron-donating methoxy groups adjacent to the chlorine substituent creates a sterically hindered environment, potentially influencing reactivity .

Table 1: Comparative Structural Data for Chlorinated Ethers

CompoundMolecular FormulaMolecular Weight (g/mol)Boiling Point (°C)
2-Chloro-1,1-dimethoxyethane C₄H₉ClO₂124.56142–145
2-Chloro-1,3-dimethoxybenzene C₈H₉ClO₂172.61220–225
2-Chloro-1,1-dimethoxyhexaneC₈H₁₇ClO₂192.67~200–210 (estimated)

The elongated carbon chain in the hexane derivative compared to ethane or benzene analogs increases hydrophobicity and may reduce volatility .

Synthetic Pathways and Reaction Mechanisms

Hypothetical Synthesis Routes

While no direct synthesis of hexane, 2-chloro-1,1-dimethoxy- has been documented, analogous methodologies for chlorinated ethers suggest two plausible pathways:

Nucleophilic Substitution

A primary alcohol (e.g., 1,1-dimethoxyhexan-2-ol) could undergo chlorination using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This method is widely employed for introducing chlorine atoms in ethers :

1,1-Dimethoxyhexan-2-ol+SOCl22-Chloro-1,1-dimethoxyhexane+SO2+HCl\text{1,1-Dimethoxyhexan-2-ol} + \text{SOCl}_2 \rightarrow \text{2-Chloro-1,1-dimethoxyhexane} + \text{SO}_2 + \text{HCl}

This reaction typically proceeds under anhydrous conditions with pyridine as a catalyst .

Etherification of Chloroalkanes

An alternative route involves Williamson ether synthesis, where a chlorohexane derivative reacts with a methoxide ion:

2-Chlorohexane+2NaOCH32-Chloro-1,1-dimethoxyhexane+2NaCl\text{2-Chlorohexane} + 2\,\text{NaOCH}_3 \rightarrow \text{2-Chloro-1,1-dimethoxyhexane} + 2\,\text{NaCl}

This method requires careful temperature control to avoid elimination reactions .

Physicochemical Properties

Spectral Characterization

Though experimental data for the hexane derivative are absent, infrared (IR) and nuclear magnetic resonance (NMR) spectra can be inferred from smaller analogs :

  • IR Spectroscopy: Expected peaks include C-O stretching (1050–1150 cm⁻¹) for methoxy groups and C-Cl stretching (550–850 cm⁻¹).

  • ¹H NMR: Methoxy protons would resonate at δ 3.2–3.4 ppm, while chlorine-adjacent CH₂ groups may split into multiplets near δ 4.0 ppm.

Table 2: Estimated Spectral Data

TechniqueKey Signals
IR (cm⁻¹)1100 (C-O), 750 (C-Cl)
¹H NMR (δ, ppm)3.3 (s, 6H, OCH₃), 3.9 (m, 1H, CHCl)
¹³C NMR (δ, ppm)55.2 (OCH₃), 70.1 (C-Cl)

Challenges and Future Directions

The absence of direct experimental data for hexane, 2-chloro-1,1-dimethoxy- highlights gaps in the literature. Priority research areas include:

  • Synthesis Optimization: Developing high-yield, scalable routes.

  • Toxicological Profiling: Assessing ecotoxicity using quantitative structure-activity relationship (QSAR) models.

  • Applications in Materials Science: Exploring its role as a dielectric fluid or plasticizer.

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